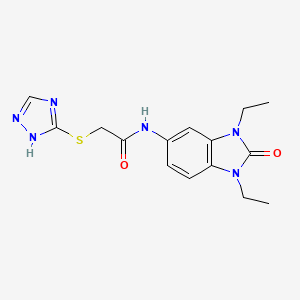

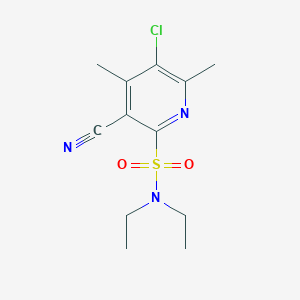

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multistep strategies, including the introduction of sulfonamide groups into the ligand backbone. For instance, a ligand similar in structure to the compound , 2-(6-(N,N-diethylcarbamoyl)pyridin-2-yl)-1,1'-dimethyl-2'-(5-(N,N-diethylsulfonamido)-pyridin-2-yl)-5,5'-methylenebis[1H-benzimidazole] (L3), was synthesized through a process that allowed for the selective addition of an electron-withdrawing sulfonamide group. This process involved hydrolysis to convert the group into a more hydrophilic sulfonate group, demonstrating the intricate steps required in synthesizing such complex molecules (Edder et al., 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including compounds like "5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide," is characterized by the presence of various functional groups attached to a central pyridine ring. These groups influence the electronic effects within the molecule, such as sigma-bonding and pi-bonding, which in turn affect the molecule's reactivity and interaction with other substances. Theoretical ab initio calculations have been used to explore these electronic structures, providing insights into the molecule's behavior and properties (Edder et al., 2000).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions due to their functional groups. For instance, they can undergo nucleophilic addition reactions, as seen in the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from 2-aminopyridines. These reactions are facilitated by the presence of sulfonamide groups, which can act as electrophiles, attracting nucleophiles to form new bonds and structures (Rozentsveig et al., 2013).

Physical Properties Analysis

The physical properties of "5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide" can be inferred from similar sulfonamide compounds. These properties include solubility in various solvents, melting and boiling points, and crystalline structure. The presence of a sulfonamide group typically increases solubility in polar solvents due to its ability to form hydrogen bonds. The detailed crystal structure analysis of related compounds provides insights into the intermolecular interactions that dictate the compound's physical state and stability (Suchetan et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and potential for forming various chemical bonds, are significantly influenced by their molecular structure. The electron-withdrawing nature of the sulfonamide group, combined with other substituents on the pyridine ring, impacts the compound's acidity, basicity, and nucleophilicity. Studies on similar compounds have revealed how these properties can be tuned through molecular modifications, leading to a wide range of applications in chemical synthesis and material science (Chohan et al., 2009).

Propriétés

IUPAC Name |

5-chloro-3-cyano-N,N-diethyl-4,6-dimethylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-5-16(6-2)19(17,18)12-10(7-14)8(3)11(13)9(4)15-12/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTHZCOTZSUDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=NC(=C(C(=C1C#N)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5513737.png)

![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)